

high-resolution mass spectrometry for accurate mass determination of methylthiopropionylcarnitine

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Compound of Interest

Compound Name: *Methylthiopropionylcarnitine*

Cat. No.: *B058455*

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An Application Note and Protocol for the Accurate Mass Determination of **Methylthiopropionylcarnitine** using High-Resolution Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the identification and accurate mass determination of **methylthiopropionylcarnitine** using High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography. **Methylthiopropionylcarnitine** is a short-chain acylcarnitine that may serve as a potential biomarker in metabolic research. Accurate mass measurement is crucial for its unambiguous identification and differentiation from isobaric interferences in complex biological matrices.^[1] This protocol outlines procedures for sample preparation, chromatographic separation, and HRMS analysis, and includes predicted fragmentation data to aid in structural confirmation.

Introduction

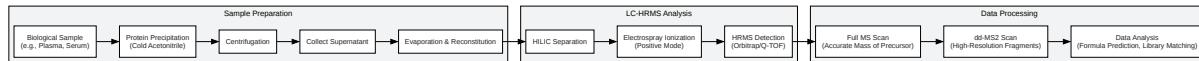
Acylcarnitines are essential intermediates in the metabolism of fatty acids and amino acids.^[2] ^[3] Their profiles in biological fluids can provide valuable insights into metabolic homeostasis and various pathological conditions.^[4]^[5] **Methylthiopropionylcarnitine**, an ester of carnitine,

is of growing interest in metabolomics. The precise and accurate measurement of such compounds is critical for their validation as biomarkers.

High-Resolution Mass Spectrometry (HRMS) offers significant advantages over traditional tandem mass spectrometry, including high mass accuracy and resolving power.^{[6][7]} This allows for the determination of the elemental composition of an analyte and its fragments, providing a high degree of confidence in its identification.^[1] This application note describes a robust workflow utilizing Liquid Chromatography (LC) coupled to an Orbitrap-based HRMS system for the definitive analysis of **methylthiopropionylcarnitine**.

Principle and Workflow

The overall workflow involves the extraction of **methylthiopropionylcarnitine** from a biological matrix, separation from other metabolites using liquid chromatography, and subsequent detection and characterization by HRMS. The high resolving power of the mass spectrometer separates the analyte signal from background ions, enabling an accurate mass measurement of the precursor ion.^[6] Data-dependent fragmentation (MS/MS) is then used to generate high-resolution fragment spectra, which are matched against predicted fragmentation patterns for structural confirmation.



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Caption: General experimental workflow for **methylthiopropionylcarnitine** analysis.

Experimental Protocols

Sample Preparation (from Human Plasma)

This protocol is designed for the extraction of short-chain acylcarnitines from plasma.

- Thawing: Thaw frozen plasma samples on ice.

- Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 μ L of plasma.
- Protein Precipitation: Add 400 μ L of cold acetonitrile (containing an appropriate internal standard, e.g., D3-acetylcarnitine) to the plasma sample.[8]
- Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
- Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
- Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
- Supernatant Transfer: Carefully transfer the supernatant to a new 1.5 mL tube, avoiding the protein pellet.
- Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
- Reconstitution: Reconstitute the dried extract in 100 μ L of the initial mobile phase (e.g., 95% acetonitrile with 0.1% formic acid). Vortex for 15 seconds.
- Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
- Transfer: Transfer the clear supernatant to an LC autosampler vial for analysis.

Liquid Chromatography Parameters

A Hydrophilic Interaction Liquid Chromatography (HILIC) method is recommended to achieve good retention and separation of polar carnitine esters without derivatization.[9]

Parameter	Recommended Setting
LC System	High-Performance Liquid Chromatography System
Column	HILIC Column (e.g., 2.1 x 100 mm, 1.7 μ m particle size)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Column Temperature	40°C
Injection Volume	5 μ L
Gradient	0-1 min: 95% B; 1-7 min: 95-50% B; 7-8 min: 50% B; 8-8.1 min: 50-95% B; 8.1-10 min: 95% B

High-Resolution Mass Spectrometry Parameters

The following parameters are suggested for an Orbitrap-based mass spectrometer. These should be optimized for the specific instrument used.

Parameter	Recommended Setting
Mass Spectrometer	High-Resolution Mass Spectrometer (e.g., Q Exactive™)
Ionization Mode	Positive Electrospray Ionization (ESI+)
Spray Voltage	3.5 kV
Capillary Temperature	320°C
Scan Mode	Full MS / data-dependent MS2 (dd-MS2)
Full MS Resolution	70,000
Full MS AGC Target	1e6
Full MS Mass Range	m/z 100-500
dd-MS2 Resolution	17,500
dd-MS2 Collision Energy	Stepped NCE: 20, 30, 40
dd-MS2 Isolation Window	1.5 m/z

Data and Results

Accurate Mass and Elemental Composition

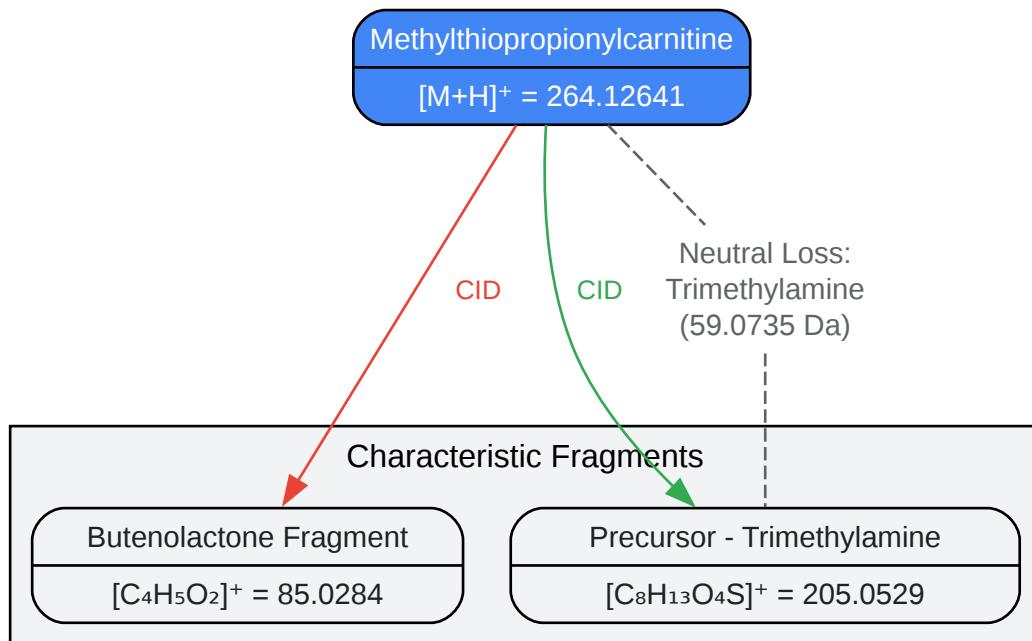
The primary identification of **methylthiopropionylcarnitine** is based on the accurate mass of its protonated molecular ion ($[M+H]^+$).

Compound Name	Elemental Formula	Theoretical Mass $[M+H]^+$ (m/z)
Methylthiopropionylcarnitine	$C_{11}H_{22}NO_4S^+$	264.12641

Predicted Fragmentation Pattern

Acylcarnitines exhibit characteristic fragmentation patterns. The most common fragmentation involves a neutral loss of trimethylamine (59.0735 Da) and the formation of a diagnostic

product ion at m/z 85.0284, corresponding to the butenolactone fragment of the carnitine backbone.[10]



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Caption: Predicted fragmentation of protonated **methylthiopropionylcarnitine**.

Summary of Predicted Ions

Ion Description	Elemental Formula	Theoretical Mass (m/z)
Precursor Ion [$M+H$] ⁺	$C_{11}H_{22}NO_4S^+$	264.12641
Fragment 1	[$C_4H_5O_2$] ⁺	85.0284
Fragment 2 (Neutral Loss)	[$C_8H_{13}O_4S$] ⁺	205.0529

Method Validation (Illustrative Data)

A full method validation should be performed according to established guidelines. The table below shows typical performance characteristics for such an assay.

Parameter	Illustrative Value
Linearity (r^2)	> 0.99
Limit of Detection (LOD)	0.5 nmol/L
Limit of Quantitation (LOQ)	1.5 nmol/L
Intra-day Precision (%CV)	< 10%
Inter-day Precision (%CV)	< 15%
Accuracy (% Recovery)	90-110%

Conclusion

This application note presents a comprehensive and robust method for the accurate mass determination of **methylthiopropionylcarnitine** in biological samples using LC-HRMS. The high resolution and mass accuracy of the Orbitrap platform provide exceptional specificity and confidence in identification. The detailed protocols for sample preparation, LC separation, and MS detection, along with the predictive fragmentation data, offer a solid foundation for researchers in metabolomics, clinical chemistry, and drug development to implement this analysis in their laboratories.

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